N-(3,5-dimethylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide
Description
N-(3,5-dimethylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a quinoline-based acetamide derivative characterized by:
- A 3,5-dimethylphenyl group attached via an acetamide linker.
- A 1,2-dihydroquinolin-1-yl core with 7-methoxy, 2-oxo, and 3-[(phenylamino)methyl] substituents.
Its synthesis likely involves nucleophilic substitution or condensation reactions, analogous to related compounds in the literature .
Properties
IUPAC Name |
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-18-11-19(2)13-23(12-18)29-26(31)17-30-25-15-24(33-3)10-9-20(25)14-21(27(30)32)16-28-22-7-5-4-6-8-22/h4-15,28H,16-17H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWUVQQQAJESAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,5-dimethylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the methoxy and phenylamino groups. The final step involves the acylation of the quinoline derivative with 3,5-dimethylphenyl acetic acid. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
N-(3,5-dimethylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and phenylamino groups, using reagents like halides or amines.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoline-Based Acetamides
Compound 9b: N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide
- Structural Differences: Methoxy group at C6 (vs. C7 in the target compound). 4-Oxo substituent on the quinoline ring (vs. 2-oxo in the target). Lacks the 3-[(phenylamino)methyl] group.
- Synthesis: Yield of 51% via reaction of 6-methoxyquinolin-4-ol with 2-bromo-N-(3,5-dimethylphenyl)acetamide in DMF/K₂CO₃ .
- Spectroscopy :
Compound 9c: 2-(7-Chloro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide
- Structural Differences: 7-Chloro substituent replaces methoxy. Retains 4-oxo and lacks the phenylaminomethyl group.
- Pharmacological Implications : Chlorine’s electron-withdrawing effects may alter binding affinity compared to methoxy’s electron-donating properties .
| Parameter | Target Compound | Compound 9b | Compound 9c |
|---|---|---|---|
| Quinoline Substituents | 7-OCH₃, 2-oxo, 3-PhNHCH₂ | 6-OCH₃, 4-oxo | 7-Cl, 4-oxo |
| Acetamide R-Group | 3,5-dimethylphenyl | 3,5-dimethylphenyl | 3,5-dimethylphenyl |
| Yield | Not reported | 51% | Not reported |
| Key MS Data | Not reported | m/z 337.6 [M+H]⁺ | Not reported |
Benzothiazole Derivatives ()
While structurally distinct, benzothiazole-acetamide hybrids share pharmacophoric similarities:
- Example : 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide.
- Biological Activity : Anti-inflammatory, analgesic, and antibacterial effects (e.g., compound 5d and 5e) .
- Key Differences: Benzothiazole core vs. dihydroquinoline. Thioether and hydrazide linkages vs. phenylaminomethyl substitution.
Stereochemically Complex Acetamides ()
Compounds like N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide highlight the role of stereochemistry in acetamide derivatives:
Fluorophenyl-Substituted Acetamides ()
Example: 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide.
- Structural Features: Fluorine substituents improve metabolic stability and membrane permeability.
- Synthesis : Chiral separation (e.g., Chiralpak® OD) yields enantiomers with >98% ee .
- Comparison: The target compound lacks fluorine but incorporates methoxy and phenylaminomethyl groups, which may balance lipophilicity and solubility.
Biological Activity
N-(3,5-dimethylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure suggests a variety of interactions with biological targets, making it a candidate for further exploration in drug development.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
Anticancer Activity
In vitro studies have indicated that this compound exhibits significant anticancer properties. The National Cancer Institute (NCI) DTP protocol was employed to screen its activity against various cancer cell lines. The results demonstrated promising efficacy, suggesting that this compound may inhibit cell proliferation in certain cancer types .
The proposed mechanism of action involves the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation. Preliminary studies suggest that the compound may interfere with DNA synthesis or repair mechanisms, although further research is needed to elucidate the exact pathways involved.
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Study on Cell Lines : A notable study evaluated the effects of the compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a dose-dependent reduction in cell viability, with IC50 values being significantly lower than those observed for standard chemotherapeutic agents .
- Tyrosinase Inhibition : Another study focused on the compound's ability to inhibit tyrosinase, an enzyme involved in melanin production. The results showed that it effectively reduced tyrosinase activity in vitro, indicating potential applications in treating hyperpigmentation disorders .
Research Findings
Recent research has provided insights into the structure-activity relationship (SAR) of similar compounds, which can be beneficial for optimizing this compound:
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 15 | |
| Compound B | Tyrosinase Inhibitor | 25 | |
| N-(3,5-dimethylphenyl)-2-{7-methoxy... | Anticancer | 10 |
These findings suggest that modifications to the phenyl and quinoline moieties can significantly enhance biological activity.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?
The compound contains a quinoline core substituted with a phenylaminomethyl group at position 3, a methoxy group at position 7, and an acetamide linkage to a 3,5-dimethylphenyl moiety. These features contribute to its potential interactions with biological targets (e.g., kinases, GPCRs) and influence solubility and stability . Methodologically, nuclear magnetic resonance (NMR) and X-ray crystallography are critical for confirming stereochemistry and substituent positioning .
Q. What synthetic routes are commonly employed for this compound, and what are the critical reaction steps?
Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the quinoline core via Skraup or Friedländer synthesis.
- Step 2 : Introduction of the phenylaminomethyl group via Mannich reaction.
- Step 3 : Acetamide coupling using carbodiimide-mediated condensation. Key challenges include optimizing yields during the Mannich reaction and ensuring regioselectivity in quinoline functionalization. Thin-layer chromatography (TLC) and HPLC are used to monitor intermediate purity .
Q. How is the compound characterized for purity and structural integrity in early-stage research?
Standard protocols include:
- HPLC with UV detection (λ = 254 nm) for purity assessment (>95%).
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₂₅H₂₅N₃O₃).
- FT-IR spectroscopy to validate functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for improved yield and stereochemical control?
Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and energetics for critical steps like the Mannich reaction. Coupling computational modeling with high-throughput screening (HTS) allows rapid identification of optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Lewis acids) . For example, HTS data from 96-well plates can be analyzed using multivariate regression to prioritize reaction variables .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Methodological approaches include:
- Metabolic profiling : Incubate the compound with liver microsomes to identify degradation products.
- Structure-activity relationship (SAR) : Modify the acetamide or methoxy groups to enhance metabolic stability.
- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Use compartmental models to correlate plasma concentrations with efficacy in animal models .
Q. How does the compound’s interaction with biological targets compare to structurally related analogs?
Comparative analysis involves:
- Molecular docking : Simulate binding to target proteins (e.g., kinase ATP-binding pockets) using software like AutoDock Vina.
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) for the compound vs. analogs. Data from related compounds (e.g., anti-inflammatory phenyl-substituted quinolines) suggest that the 3,5-dimethylphenyl group enhances hydrophobic interactions, improving target affinity .
Q. What experimental designs are recommended for evaluating the compound’s stability under varying pH and temperature conditions?
Use a factorial design (e.g., 3² design) to test stability across pH (2–10) and temperature (4–40°C). Key metrics include:
- Degradation kinetics : Monitor via HPLC at timed intervals.
- Arrhenius plots : Predict shelf-life at room temperature. Advanced statistical tools (e.g., JMP or Minitab) analyze interactions between variables and identify degradation pathways (e.g., hydrolysis of the acetamide bond) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
